

"3-Bromo-6-methyl-5-nitro-1H-indazole"

molecular weight and formula

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Compound of Interest

Compound Name: 3-Bromo-6-methyl-5-nitro-1H-indazole

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In-Depth Technical Guide: 3-Bromo-6-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthetic pathway, and key data for **3-Bromo-6-methyl-5-nitro-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Core Compound Data

The fundamental molecular properties of **3-Bromo-6-methyl-5-nitro-1H-indazole** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

Property	Value
Molecular Formula	C ₈ H ₆ BrN ₃ O ₂
Molecular Weight	256.06 g/mol
CAS Number	1000343-58-7

Postulated Synthetic Pathway and Experimental Protocols

While a direct, detailed experimental protocol for the synthesis of **3-Bromo-6-methyl-5-nitro-1H-indazole** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles and published procedures for analogous indazole derivatives. The proposed pathway involves the sequential nitration and bromination of a 6-methyl-1H-indazole precursor. The following protocols are adapted from established methodologies for the synthesis of similar compounds.

Step 1: Nitration of 6-methyl-1H-indazole

This initial step introduces a nitro group onto the indazole ring. The directing effects of the existing methyl group will influence the position of nitration.

Methodology:

- **Dissolution:** In a flask equipped with a magnetic stirrer and maintained in an ice bath, slowly add 6-methyl-1H-indazole to concentrated sulfuric acid. Stir the mixture until complete dissolution is achieved.
- **Cooling:** Cool the resulting solution to a temperature between 0-5°C.
- **Addition of Nitrating Mixture:** A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid should be added dropwise to the indazole solution. It is crucial to maintain the internal temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.
- **Reaction Quenching:** Upon completion of the reaction, the mixture is carefully poured onto crushed ice. This will cause the nitrated product to precipitate out of the solution.
- **Isolation:** The solid precipitate is collected via vacuum filtration. The collected solid should be washed thoroughly with water until the filtrate is neutral to remove any residual acid. The product is then dried under a vacuum.

Step 2: Bromination of 6-methyl-5-nitro-1H-indazole

The subsequent step involves the electrophilic aromatic bromination of the nitrated intermediate.

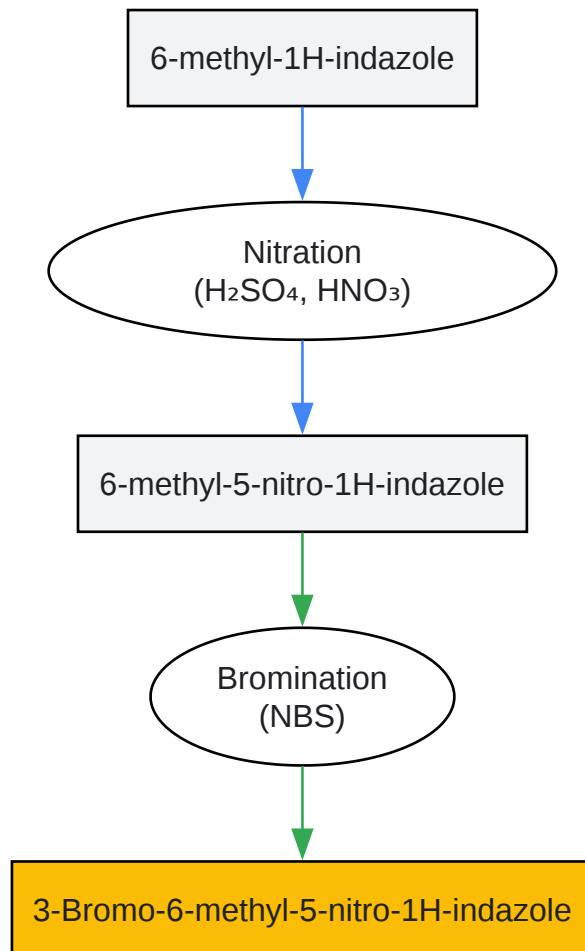
Methodology:

- **Reaction Setup:** To a solution of 6-methyl-5-nitro-1H-indazole in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) in a single portion at room temperature.
- **Heating:** The reaction mixture is then heated to 60°C and stirred for a period of 2 hours.
- **Workup:** After the reaction is complete, it is quenched with water and extracted with an organic solvent like dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved through column chromatography.

Logical Synthesis Workflow

The following diagram illustrates the proposed two-step synthesis of **3-Bromo-6-methyl-5-nitro-1H-indazole** from 6-methyl-1H-indazole.

Conceptual Synthetic Pathway



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Caption: Proposed synthesis of **3-Bromo-6-methyl-5-nitro-1H-indazole**.

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